

Application of LY171883 in Airway Inflammation Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: LY 170198

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Introduction

LY171883 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory airway diseases.[1][2] They induce bronchoconstriction, increase vascular permeability leading to edema, enhance mucus secretion, and promote the recruitment of eosinophils into the airways.[2][3] By blocking the action of these mediators at the CysLT1 receptor, LY171883 serves as a valuable tool for investigating the role of leukotrienes in airway inflammation and as a potential therapeutic agent. These application notes provide an overview of the use of LY171883 in relevant preclinical and clinical models of airway inflammation.

Mechanism of Action

LY171883 functions as a competitive antagonist of leukotriene D4 (LTD₄) and E4 (LTE₄) at their receptor sites.[4][5] This antagonism prevents the downstream signaling cascade that leads to the pathological features of allergic asthma. The primary mechanism involves the inhibition of bronchoconstriction and the reduction of the inflammatory response in the airways. While it has been investigated for potential phosphodiesterase inhibition, its primary pharmacological activity in both in-vitro and in-vivo systems is attributed to leukotriene receptor antagonism.[4][5]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of LY171883 in various models of airway inflammation.

Table 1: In Vitro Effects of LY171883 on Guinea Pig Trachea

Parameter	Agonist	LY171883 Concentration	Effect
Smooth Muscle Relaxation	Isoprenaline	28 µM	Two-fold enhancement of isoprenaline-induced relaxation of carbachol-contracted trachea[4][6]
Tracheal Contraction	LTE ₄	10-fold lower than 28 µM	Significant LTE ₄ receptor antagonist activity[4][6]
Tracheal Contraction	LTE ₄	Not specified	Total inhibition of LTE ₄ -induced tracheal contractions[4][5][6]

Table 2: In Vivo Effects of LY171883 in Animal Models of Airway Inflammation

Animal Model	Challenge	LY171883 Dosage	Parameter	Result
Anesthetized Guinea Pigs	LTE ₄ -induced bronchoconstriction	3 mg/kg	Bronchoconstriction	Antagonized response[4][5]
Conscious Allergic Sheep	Ascaris suum antigen	30 mg/kg, p.o.	Early increase in Specific Lung Resistance (SRL)	Reduced from 483% to 163% over baseline[7]
Conscious Allergic Sheep	Ascaris suum antigen	30 mg/kg, p.o.	Late increase in Specific Lung Resistance (SRL)	Blocked the late response (placebo showed a 221% increase)[7]
Conscious Allergic Sheep	Ascaris suum antigen	30 mg/kg, p.o.	Tracheal Mucus Velocity (TMV)	More rapid recovery to baseline by 24 hours[7]

Table 3: Effects of LY171883 in a Clinical Study of Cold Air-Induced Bronchoconstriction in Asthmatics

Parameter	Placebo	LY171883 (600 mg twice daily for 2 weeks)	p-value
FEV ₁ (L)	3.45 ± 0.21	3.59 ± 0.20	> 0.05[8]
Geometric Mean Respiratory Heat Loss for PD ₂₀ RHE (kcal/min)	1.00	1.24	< 0.05[8]
Daytime Chest Tightness Symptom Score	-	Significantly decreased	< 0.03[8]

Experimental Protocols

In Vitro Guinea Pig Isolated Tracheal Ring Assay

This protocol is designed to assess the effect of LY171883 on airway smooth muscle contraction and relaxation.

Materials:

- Male Dunkin-Hartley guinea pigs (300-500 g)
- Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)
- Carbachol
- Isoprenaline
- LY171883
- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

- Euthanize a guinea pig using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- Excise the trachea and place it in ice-cold Krebs-Henseleit solution.
- Carefully dissect away adhering connective tissue and cut the trachea into 3-5 mm wide rings.
- Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
- Apply an initial resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
- Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).
- Once a stable plateau is reached, add isoprenaline cumulatively to generate a concentration-response curve for relaxation.
- To assess the effect of LY171883, pre-incubate the tracheal rings with the desired concentration of LY171883 for a specified period (e.g., 30 minutes) before adding carbachol and then isoprenaline.
- For antagonism studies, after equilibration, pre-incubate with LY171883 and then generate a cumulative concentration-response curve to an agonist like LTE₄.
- Record the isometric tension and express the relaxation as a percentage of the carbachol-induced contraction.

In Vivo Antigen-Induced Airway Responses in Allergic Sheep

This protocol evaluates the effect of orally administered LY171883 on early and late-phase bronchoconstriction in a large animal model of asthma.

Materials:

- Conscious allergic sheep with known sensitivity to *Ascaris suum* antigen.
- *Ascaris suum* antigen solution.
- LY171883
- Placebo control (e.g., methylcellulose).
- Equipment for measuring specific lung resistance (SRL) and tracheal mucus velocity (TMV).

Procedure:

- Acclimatize the sheep to the measurement equipment.
- On the study day, obtain baseline measurements of SRL and TMV.
- Administer LY171883 (30 mg/kg) or placebo orally 2 hours prior to antigen challenge.
- Perform an airway challenge with nebulized *Ascaris suum* antigen.
- Measure SRL and TMV at regular intervals (e.g., hourly for the first 8 hours) and at 24 hours post-challenge to assess the early and late responses.
- A crossover design is recommended, where each sheep serves as its own control, with a sufficient washout period between treatments.

Clinical Protocol for Cold Air-Induced Bronchoconstriction in Asthmatic Patients

This protocol is designed to assess the protective effect of LY171883 against cold air-induced bronchoconstriction in human subjects with asthma.

Study Design:

- A randomized, double-blind, placebo-controlled, two-phase crossover study.

Inclusion Criteria:

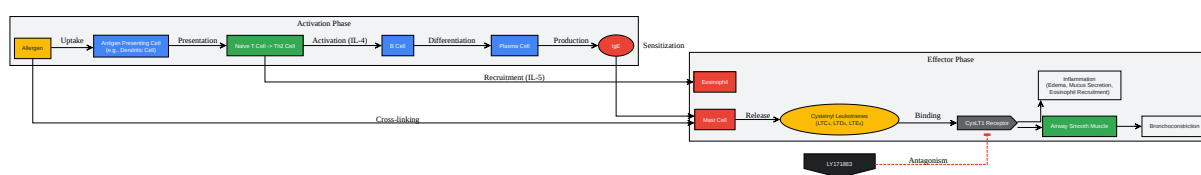
- Adult subjects (18-65 years) with a diagnosis of asthma.
- Demonstrated a $\geq 15\%$ increase in FEV₁ after inhaled bronchodilator use.
- History of cold air-induced asthma symptoms.

Procedure:

- Treatment Phase: Subjects receive either LY171883 (600 mg twice daily) or a matching placebo for a period of 2 weeks.
- Washout Period: A washout period of sufficient duration is implemented between the two treatment phases.
- Cold Air Challenge:
 - On the final day of each treatment period, subjects undergo an isocapnic hyperpnea (ISH) challenge with cold, dry air.
 - Subjects breathe progressively increasing volumes of cold air at a set temperature and humidity.
 - Forced expiratory volume in one second (FEV₁) is measured before and after each level of hyperpnea.
- Outcome Measures:
 - The primary outcome is the respiratory heat loss required to produce a 20% fall in FEV₁ (PD₂₀RHE).
 - Secondary outcomes include changes in baseline FEV₁ and asthma symptom scores recorded in a daily diary.

Visualizations

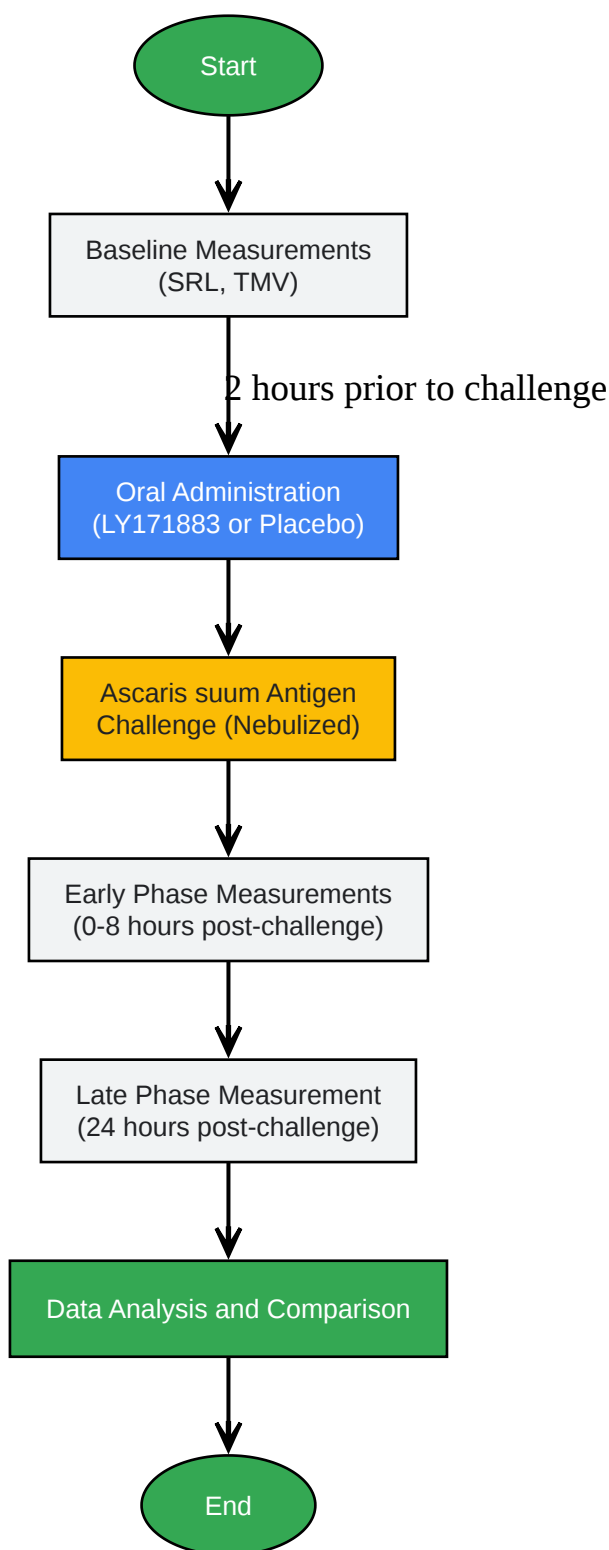
Signaling Pathway of Allergic Airway Inflammation and the Point of Intervention for LY171883



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Caption: Allergic airway inflammation signaling cascade and LY171883's point of intervention.

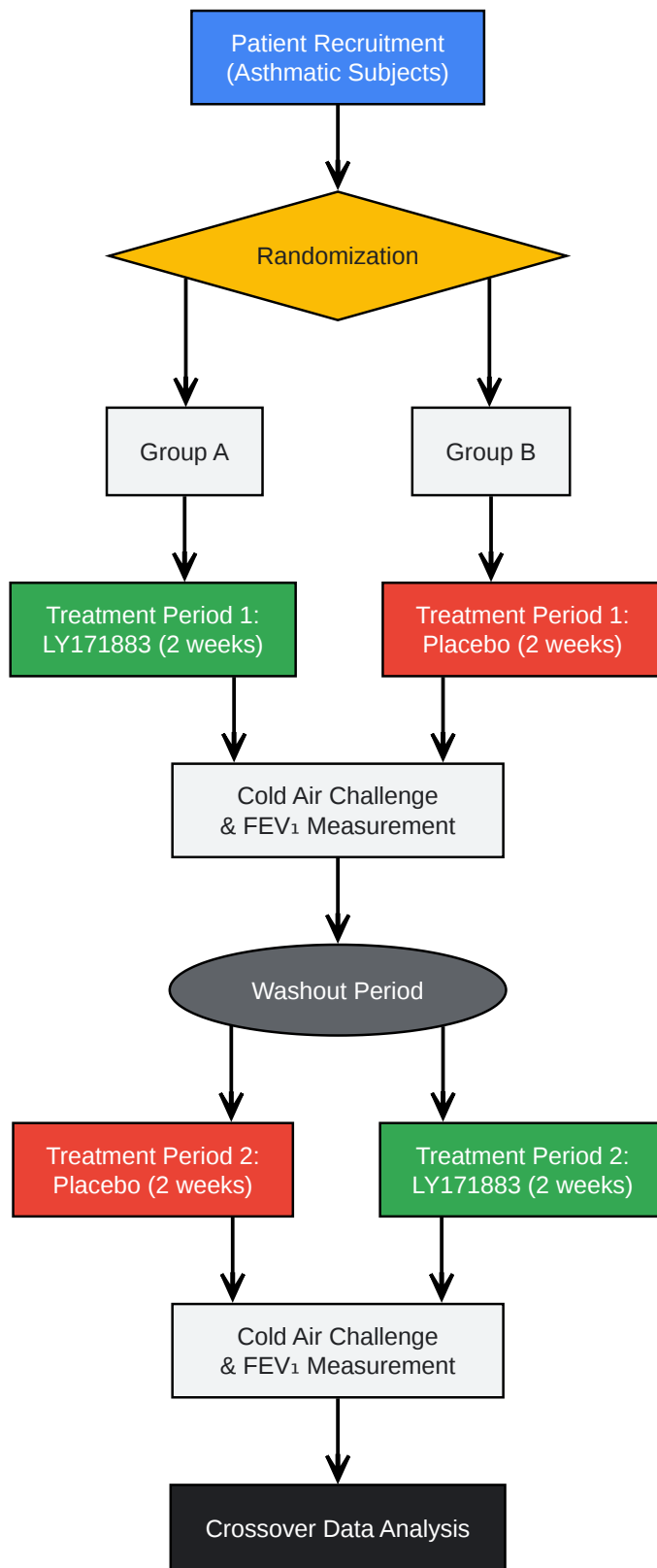
Experimental Workflow for In Vivo Antigen-Induced Airway Response Study in Sheep



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Caption: Workflow for the in vivo sheep model of allergic airway inflammation.

Logical Flow of a Crossover Clinical Trial for Cold Air-Induced Bronchoconstriction



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Caption: Logical flow of a crossover clinical trial design.

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